molecular formula C18H15N3O3S B2973919 N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 896302-31-1

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2973919
CAS No.: 896302-31-1
M. Wt: 353.4
InChI Key: XXIOUOLTBDXAKK-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 2,5-dioxopyrrolidin-1-yl group at the para position and a 3-cyano-4,5-dimethylthiophen-2-yl moiety at the N-position. The thiophene ring introduces sulfur as a heteroatom, while the cyano and methyl groups modulate electronic and steric properties. Though specific biological data for this compound are unavailable in the provided evidence, structural analogs such as 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB) have been studied extensively for enhancing monoclonal antibody (mAb) production in recombinant CHO (rCHO) cells .

Properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-10-11(2)25-18(14(10)9-19)20-17(24)12-3-5-13(6-4-12)21-15(22)7-8-16(21)23/h3-6H,7-8H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIOUOLTBDXAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiophene Ring: Starting from a suitable precursor, the thiophene ring is constructed through cyclization reactions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution or other suitable methods.

    Attachment of the Benzamide Core: The benzamide core is attached through amide bond formation, often using coupling reagents like EDCI or DCC.

    Incorporation of the Dioxopyrrolidinyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the cyano group to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and other functional groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The target compound’s thiophene-based structure contrasts with pyrrole-based analogs like MPPB. Key variations include:

  • Heterocycle : Thiophene (sulfur-containing) vs. pyrrole (nitrogen-containing).
  • Substituents: Thiophene: 3-cyano, 4,5-dimethyl groups (electron-withdrawing and donating effects). Pyrrole (in MPPB): 2,5-dimethyl groups (electron-donating) .
Table 1. Structural and Functional Comparison of Key Analogs
Compound Name Heterocycle Substituents Biological Activity (mAb Productivity) Cytotoxicity (Cell Viability)
N-(3-Cyano-4,5-dimethylthiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide Thiophene 3-CN, 4,5-Me Not reported Not reported
MPPB (4-(2,5-dimethylpyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide) Pyrrole 2,5-Me 2.2× increase in cell-specific productivity >80% viability at 0.32 mM
Alkylpyrrole derivatives (e.g., compounds 9–14 in ) Pyrrole Varied alkyl groups 1.4–7.8× productivity increase <50% viability
2,5-Dimethylpyrrole (compound 13 in ) Pyrrole 2,5-Me 7.8× productivity increase >80% viability
a) Pyrrole vs. Thiophene
  • MPPB (pyrrole derivative) : The 2,5-dimethylpyrrole moiety enhances mAb production by suppressing cell growth, increasing glucose uptake (0.74 vs. 0.63 pmol/cell/day in controls), and elevating intracellular ATP levels . However, it reduces galactosylation (G1F decreased from 24.5% to 14.8%), a critical quality attribute .
  • Thiophene derivative: The sulfur atom in thiophene may alter electron distribution and metabolic interactions compared to pyrrole. The cyano group’s electron-withdrawing nature could further influence binding to cellular targets, though its effects on productivity and glycosylation remain unstudied.
b) Substituent Effects
  • Methyl groups : In pyrrole derivatives, 2,5-dimethyl substitution (compound 13) maximizes productivity (7.8× increase) without compromising viability, while other alkyl groups (e.g., ethyl, propyl) reduce viability .
  • Cyano group: The 3-cyano substitution in the target compound may introduce steric hindrance or polar interactions distinct from MPPB’s methyl groups.

Mechanistic Insights from Analog Studies

Metabolic and Glycosylation Effects

MPPB and its derivatives demonstrate:

  • Increased glucose uptake : Linked to elevated ATP levels, which may support protein synthesis .
  • Suppressed galactosylation : Altered N-glycan profiles (e.g., reduced G1F) could affect mAb efficacy .
    These effects are attributed to the 2,5-dimethylpyrrole moiety. The thiophene analog’s impact on these pathways remains speculative but could differ due to structural variations.

Cytotoxicity Trends

  • Pyrrole derivatives with bulky substituents (e.g., compound 9–14) reduce cell viability to <50%, while 2,5-dimethylpyrrole maintains >80% viability .
  • The thiophene analog’s cyano group may introduce cytotoxicity risks absent in MPPB, though this requires empirical validation.

Biological Activity

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its structural features, synthesis, and the results of various studies that highlight its pharmacological properties.

Structural Characteristics

The compound features a unique structure characterized by the presence of a thiophene ring, a cyano group, and a benzamide moiety. The molecular formula is represented as C13H14N4O2SC_{13}H_{14}N_{4}O_{2}S with a molecular weight of approximately 286.34 g/mol. The structural complexity contributes to its diverse biological activities.

Molecular Structure

ComponentDescription
Molecular Formula C13H14N4O2SC_{13}H_{14}N_{4}O_{2}S
Molecular Weight 286.34 g/mol
Functional Groups Cyano, Thiophene, Benzamide

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiophene Ring: Utilizing 3-cyano-4,5-dimethylthiophene as a starting material.
  • Amidation Reaction: Reaction with appropriate amide-forming reagents under controlled conditions.
  • Purification: Techniques such as recrystallization or chromatography to achieve high purity levels.

Antitumor Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant antitumor properties. For instance:

  • Cell Line Studies: Evaluations on human lung cancer cell lines (A549, HCC827, and NCI-H358) demonstrated cytotoxic effects with IC50 values ranging from 6.26 μM to 20.46 μM in different assay formats (2D vs. 3D) .

Antimicrobial Activity

The compound has also shown promising antimicrobial effects against various bacterial strains. The presence of the thiophene and cyano groups is believed to contribute to this activity by interacting with microbial cell membranes or specific enzymes involved in bacterial growth.

The proposed mechanism of action involves:

  • Enzyme Inhibition: Compounds with similar structures have been reported to inhibit key enzymes involved in cancer cell proliferation.
  • DNA Interaction: Some studies suggest that these compounds can bind to DNA, disrupting replication and transcription processes.

Study 1: Antitumor Efficacy

In a comparative study involving newly synthesized derivatives, this compound was tested alongside standard chemotherapeutic agents. Results indicated that it exhibited comparable efficacy while maintaining lower toxicity levels in normal cell lines .

Study 2: Antimicrobial Properties

Another study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones in agar diffusion assays, suggesting its potential as a lead compound for developing new antibiotics .

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